molecular formula C13H15ClFNO2 B4152363 2-(2-chloro-6-fluorophenyl)-N-[(oxolan-2-yl)methyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B4152363
M. Wt: 271.71 g/mol
InChI Key: SWZTZECCGICODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloro-fluorophenyl group and a tetrahydrofuranylmethyl group attached to an acetamide backbone

Mechanism of Action

Target of Action

MLS000065074, also known as Ocedurenone (KBP-5074), is a third-generation non-steroidal mineralocorticoid receptor antagonist (MRA) . The primary target of this compound is the mineralocorticoid receptor (MR) . MRs play a crucial role in controlling blood pressure and providing cardiorenal protection .

Mode of Action

Ocedurenone (KBP-5074) exhibits its therapeutic effects by binding to the MR with high affinity . This binding antagonizes the receptor, inhibiting its normal function . The antagonism of MR can control blood pressure and reduce the urine albumin/creatinine ratio (UACR) in patients with chronic kidney disease (CKD) .

Biochemical Pathways

The antagonism of MR by Ocedurenone (KBP-5074) affects the renin-angiotensin-aldosterone system (RAAS) . RAAS is a hormone system that regulates blood pressure and fluid balance. When MR is blocked, the overactivity of RAAS is controlled, which can lead to a reduction in blood pressure and provide cardiorenal protection .

Pharmacokinetics

Ocedurenone (KBP-5074) is characterized by a unique pharmacokinetic profile, which includes a longer half-life and increased MR affinity compared to current MRAs . .

Result of Action

The antagonism of MR by Ocedurenone (KBP-5074) results in controlled blood pressure and reduced UACR in CKD patients . It also provides cardiorenal protection . Moreover, it exhibits favorable efficacy (UACR / BP reductions), as well as improved tolerability (reduced hyperkalemia and proteinuria) when compared to currently approved MRAs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and tetrahydro-2-furanylmethylamine.

    Acylation Reaction: The 2-chloro-6-fluoroaniline undergoes an acylation reaction with acetic anhydride to form 2-(2-chloro-6-fluorophenyl)acetamide.

    Amidation Reaction: The 2-(2-chloro-6-fluorophenyl)acetamide is then reacted with tetrahydro-2-furanylmethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogen-substituted derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[(oxolan-2-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-6-fluorophenyl)acetamide: Lacks the tetrahydro-2-furanylmethyl group.

    N-(tetrahydro-2-furanylmethyl)acetamide: Lacks the chloro-fluorophenyl group.

    2-(2-chloro-6-fluorophenyl)-N-methylacetamide: Contains a methyl group instead of the tetrahydro-2-furanylmethyl group.

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to the combination of its chloro-fluorophenyl and tetrahydro-2-furanylmethyl groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO2/c14-11-4-1-5-12(15)10(11)7-13(17)16-8-9-3-2-6-18-9/h1,4-5,9H,2-3,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZTZECCGICODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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